Ethyl 5-benzoyl-2-methylfuran-3-carboxylate
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Overview
Description
Ethyl 5-benzoyl-2-methylfuran-3-carboxylate is a polysubstituted furan derivative. Furan derivatives are significant in organic chemistry due to their presence in various natural sources such as plants, algae, and microorganisms. They are also found in biologically active drug molecules . This compound is particularly interesting due to its unique structure, which includes a benzoyl group, a methyl group, and an ethyl ester group attached to the furan ring.
Preparation Methods
The synthesis of ethyl 5-benzoyl-2-methylfuran-3-carboxylate can be achieved through various methods. One common method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .
Chemical Reactions Analysis
Ethyl 5-benzoyl-2-methylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur ylides, alkynes, and carbonyl compounds . For instance, the reaction with sulfur ylides and alkynes can lead to the formation of polysubstituted furans . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-benzoyl-2-methylfuran-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives have been studied for their potential anticancer, antiparasitic, and enzyme inhibitory activities . Additionally, this compound can be used in the development of new materials and industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-benzoyl-2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The detailed molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 5-benzoyl-2-methylfuran-3-carboxylate can be compared with other similar compounds such as ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and ethyl 5-methylfuran-2-carboxylate . These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the benzoyl group in this compound makes it unique and may contribute to its specific chemical reactivity and biological activity.
Properties
CAS No. |
61667-82-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 5-benzoyl-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C15H14O4/c1-3-18-15(17)12-9-13(19-10(12)2)14(16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
OTRWEKADTAXXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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